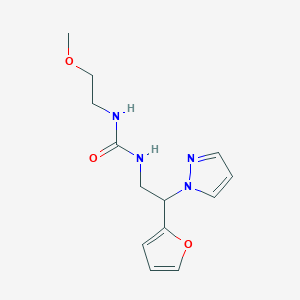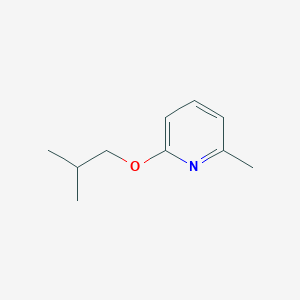
2-Methyl-6-(2-methylpropoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-6-(2-methylpropoxy)pyridine” is a chemical compound with the CAS Number: 1820665-50-6 and a molecular weight of 165.24 . Its IUPAC name is 2-isobutoxy-6-methylpyridine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(2-methylpropoxy)pyridine” is represented by the linear formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 .
Scientific Research Applications
Pyridine in Medicine and Industrial Chemistry
Pyridine derivatives, including structures similar to 2-Methyl-6-(2-methylpropoxy)pyridine, are crucial in various domains such as medicine, agriculture, and industrial chemistry. Specifically, they serve as synthons for pharmaceutical products and are used in the manufacture of polymers with unique physical properties. Research has been conducted on the synthesis and antibacterial and antifungal activities of certain pyridine derivatives, highlighting their significance in medicinal chemistry (Bhuva et al., 2015).
Pyridine in Coordination Chemistry
In coordination chemistry, 2,6-bis(pyrazolyl)pyridines and related ligands have been utilized, demonstrating their versatility compared to the widely investigated terpyridines. These derivatives have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes, which exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Polymer Science
Pyridine-containing aromatic diamine monomers have been synthesized and used to create high-performance polymers. These polymers have exhibited remarkable properties such as good thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications in materials science (Guan et al., 2015).
properties
IUPAC Name |
2-methyl-6-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLFUXNJXEGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-methylpropoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)

![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)
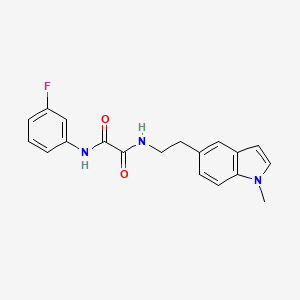

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)
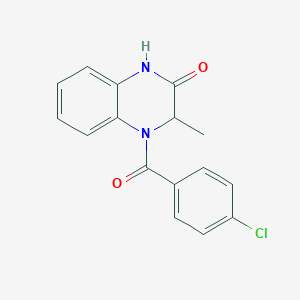

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)
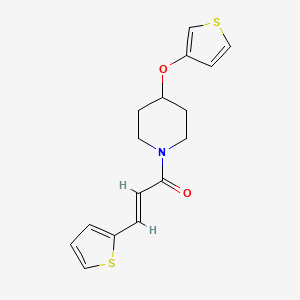
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)

